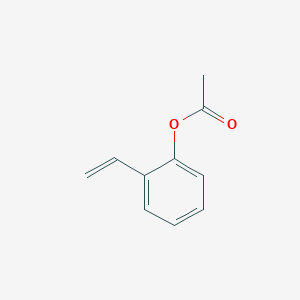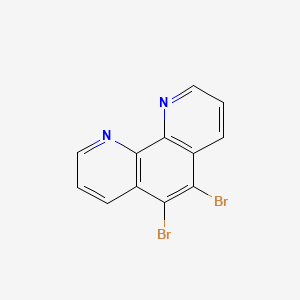
5,6-二溴-1,10-菲咯啉
描述
5,6-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the phenanthroline ring. It is widely studied for its unique chemical properties and its ability to form stable complexes with various metal ions .
科学研究应用
5,6-Dibromo-1,10-phenanthroline has a wide range of applications in scientific research:
作用机制
Target of Action
5,6-Dibromo-1,10-phenanthroline is primarily used in the field of coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes . The compound’s primary targets are transition metals, with which it forms stable complexes .
Mode of Action
The compound interacts with its targets (transition metals) through coordination bonds, forming stable complexes . In a specific example, 5,6-Dibromo-1,10-phenanthroline was polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . This is the first Ni-catalyzed helix-sense-selective polymerization of aromatic compounds .
Result of Action
The molecular and cellular effects of 5,6-Dibromo-1,10-phenanthroline’s action largely depend on the specific transition metal with which it forms a complex. For instance, when polymerized using a Ni catalyst, the compound forms helical polymers . These polymers could potentially have a variety of applications, from materials science to biochemistry.
Action Environment
The action, efficacy, and stability of 5,6-Dibromo-1,10-phenanthroline can be influenced by various environmental factors. For example, the polymerization process used to create helical polymers from the compound requires the presence of a Ni catalyst . Additionally, the process is sensitive to the reaction conditions, suggesting that factors such as temperature and solvent could also influence the compound’s action .
生化分析
Biochemical Properties
5,6-Dibromo-1,10-phenanthroline has been shown to play a role in biochemical reactions, particularly in the formation of helical polymers when polymerized using a Ni catalyst . The phenanthroline moieties in these polymers are densely stacked on top of each other . This compound has also been found to exhibit a DPPH radical scavenging ability .
Cellular Effects
The effects of 5,6-Dibromo-1,10-phenanthroline on cells have been observed in studies. For instance, it has been shown to cause irreversible ultrastructural changes in cells, such as surface invaginations, cell disruption, and shrinkages .
Molecular Mechanism
The molecular mechanism of 5,6-Dibromo-1,10-phenanthroline involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit metallopeptidase activity . Furthermore, it has been suggested that the formation of the compound involves the production of an iminium ion, which is then converted to the corresponding imine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dibromo-1,10-phenanthroline have been observed to change over time. For instance, it has been used in the synthesis of helical polymers, with the phenanthroline moieties densely stacked on top of each other .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method uses sulfur dichloride (SCl2) as a bromination catalyst in the presence of pyridine. This method is preferred due to its simplicity and high yield . The reaction is carried out at low temperatures to ensure selectivity and efficiency .
Industrial Production Methods: Industrial production of 5,6-Dibromo-1,10-phenanthroline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high product yield .
化学反应分析
Types of Reactions: 5,6-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in transition-metal-catalyzed coupling reactions, such as C-C and C-N coupling.
Polymerization: It can be polymerized using nickel catalysts to form helical polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Coupling Reactions: Palladium or nickel catalysts are often used under mild conditions.
Polymerization: Nickel catalysts are used, and the reaction is carried out at elevated temperatures.
Major Products Formed:
Substitution Reactions: Various substituted phenanthroline derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Polymerization: Helical polymers with unique optical and electronic properties.
相似化合物的比较
- 5-Bromo-1,10-phenanthroline
- 2,9-Dibromo-1,10-phenanthroline
- 3,8-Dibromo-1,10-phenanthroline
Comparison: 5,6-Dibromo-1,10-phenanthroline is unique due to the specific positioning of the bromine atoms, which significantly influences its reactivity and coordination behavior. Compared to other brominated phenanthrolines, it offers distinct advantages in forming stable complexes and participating in selective reactions .
属性
IUPAC Name |
5,6-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSWPVSJWETQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480138 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-06-3 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


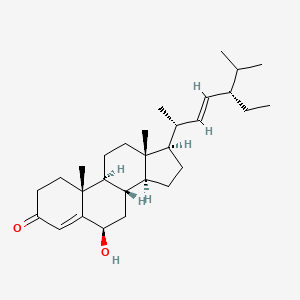
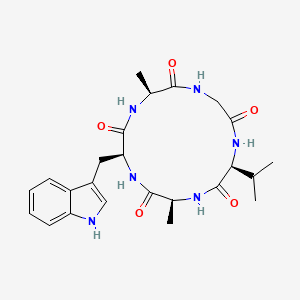

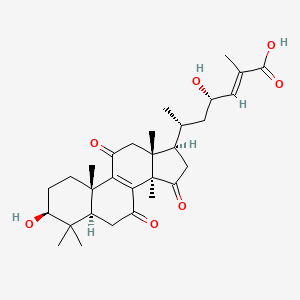

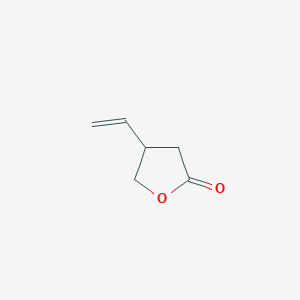
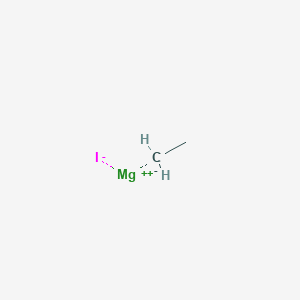
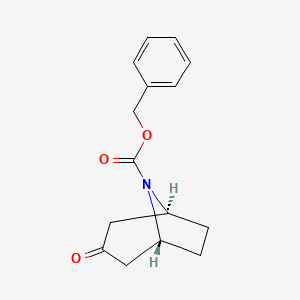
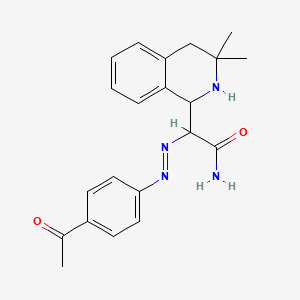


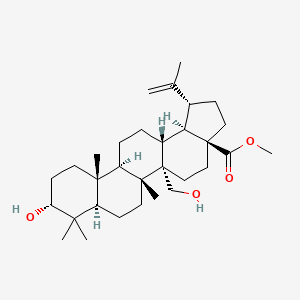
![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)
